3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline
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Overview
Description
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring fused with a cyclobutyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several methods. One common approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. Catalysts such as p-toluenesulfonic acid (PTSA) and ZnCl2 can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline involves its ability to act as a ligand, chelator, and catalyst in biochemical and physiological processes. As a ligand, it binds to metal ions and forms complexes that can participate in various reactions. As a chelator, it binds to metal ions and forms stable complexes. As a catalyst, it promotes the formation of new bonds between molecules and increases the rate of chemical reactions.
Comparison with Similar Compounds
5-Cyclobutyl-1,3,4-oxadiazol-2-ol: This compound shares a similar oxadiazole ring structure but differs in the position of the nitrogen atoms.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have a similar aniline moiety but differ in the substitution pattern on the oxadiazole ring.
Uniqueness: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a ligand, chelator, and catalyst makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C12H13N3O/c13-10-6-2-5-9(7-10)11-14-12(16-15-11)8-3-1-4-8/h2,5-8H,1,3-4,13H2 |
InChI Key |
FPNWAEPWAWPPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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